(4-Methylcyclohexyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-2-4-8(6-9)5-3-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSINZLLLLCUKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041813, DTXSID80274141, DTXSID40274142 | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | EPA DSSTox | |
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| Record name | (trans-4-Methylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cis-4-Methylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid with nearly no odor; [HSDB] | |
| Record name | Cyclohexanemethanol, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
BP: 75 °C at 2.5 mm Hg, Straw colored liquid; slight sweet organic odor. BP: > 10 °C; Specific gravity: 0.9-0.92 at 16 °C. Slightly soluble in water. Viscosity: 19 cPs at 22 °C; 45 cPs at 0 °C /Flottec FX140-04 Frother/ | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
112.8 °C (Setaflash Closed Cup) /Crude 4-methylcyclohexanemethanol/ | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9074 g/cu cm at 20 °C | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.05 [mmHg] | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21868 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Clear, colorless liquid | |
CAS No. |
34885-03-5, 3937-48-2, 3937-49-3 | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34885-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methylcyclohexanemethanol, cis- | |
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| Record name | 4-Methylcyclohexanemethanol, trans- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylcyclohexanemethanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans-4-Methylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cis-4-Methylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLCYCLOHEXANEMETHANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64PJK2GTXA | |
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| Record name | 4-METHYLCYCLOHEXANEMETHANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis and Derivatization Methodologies of 4 Methylcyclohexyl Methanol
Established Synthetic Pathways for (4-Methylcyclohexyl)methanol (B126014) and its Analogs
The synthesis of this compound and its related compounds has been approached through several established chemical reactions. These methods primarily involve the reduction of functional groups or the formation of the cyclohexane (B81311) ring structure.
Reduction Reactions in this compound Synthesis
Historically, this compound was first prepared in 1908 through the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester. wikipedia.org This classic method utilizes sodium metal in alcohol to reduce the ester to the corresponding alcohol. smolecule.com
Another significant route to this compound is through the hydrogenation of various precursors. It is produced as a byproduct (approximately 1%) in the industrial synthesis of 1,4-cyclohexanedimethanol (B133615), which involves the hydrogenation of dimethyl terephthalate (B1205515). acs.orgwikipedia.org This process highlights the prevalence of reduction reactions in obtaining this alcohol.
The catalytic hydrogenation of benzoic acid and its derivatives also presents a viable pathway. For instance, the hydrogenation of p-methylbenzoic acid can yield this compound, although controlling the reaction conditions is crucial to achieve the desired product. nih.gov Various catalysts, including platinum-based nanoparticles and ruthenium on carbon, have been investigated for the hydrogenation of benzoic acid derivatives under different temperatures and pressures. nih.govresearchgate.net The choice of catalyst and solvent system can significantly influence the selectivity towards either the cyclohexane carboxylic acid or the desired alcohol. researchgate.netresearchgate.net
A summary of reduction methods is presented in the table below:
| Precursor | Reagent/Catalyst | Product | Reference |
| Methylcyclohexanecarboxylate ester | Sodium in alcohol | This compound | wikipedia.orgsmolecule.com |
| Dimethyl terephthalate | Hydrogenation catalyst | 1,4-Cyclohexanedimethanol (with this compound as byproduct) | acs.orgwikipedia.org |
| p-Methylbenzoic acid | Platinum nanoparticles, H₂ | This compound | nih.gov |
| Benzoic acid | 5% Ru/C, 1,4-dioxane/water | Cyclohexane carboxylic acid and cyclohexyl methanol | researchgate.net |
Cyclohexane Ring Formation in Derivatives
The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, provides a strategic approach to constructing the cyclohexane core of this compound derivatives. wikipedia.org This pericyclic reaction involves the cycloaddition of a conjugated diene and a dienophile to create a substituted cyclohexene. wikipedia.org For example, the reaction of 1-methylbutadiene (isoprene) with a suitable dienophile under thermal conditions can produce a 4-methylcyclohexene (B165706) derivative, which can then be further functionalized to the desired alcohol. askfilo.com
The retro-Diels-Alder reaction, which is the reverse process, can also be relevant in the synthesis and analysis of these compounds, particularly at high temperatures. researchgate.net The stereochemical outcome of the Diels-Alder reaction is a key consideration, often leading to specific isomers of the resulting cyclohexane derivatives. wikipedia.org
Novel Approaches in this compound Synthesis
In recent years, the focus of chemical synthesis has shifted towards more sustainable and efficient methods. This has led to the exploration of green chemistry principles and advanced technologies like microwave-assisted synthesis in the production of this compound and its derivatives.
Green Chemistry Principles in this compound Production
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in In the context of this compound synthesis, this involves the use of renewable feedstocks, safer solvents, and energy-efficient processes. mlsu.ac.in
One promising green approach is the use of biocatalysis. acs.org Enzymes, such as alcohol dehydrogenases, can be employed for the selective reduction of carbonyl compounds to alcohols under mild conditions. acs.org Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, offer an efficient and atom-economical route to complex molecules. acs.org For example, a cascade involving an ene-reductase and an alcohol dehydrogenase could potentially be designed for the synthesis of this compound from an unsaturated precursor. acs.org
Another green strategy involves the catalytic conversion of renewable resources. For instance, the development of catalysts for the direct carboxylation of toluene (B28343) with carbon dioxide to produce p-toluic acid, a precursor to this compound, represents a sustainable pathway. google.com
Microwave-Assisted Organic Synthesis (MAOS) for Derivatization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov The use of microwave irradiation can be particularly beneficial for the derivatization of this compound.
For example, the synthesis of ester or ether derivatives of this compound can be efficiently achieved using MAOS. This technology has been successfully applied to a wide range of organic transformations, including the synthesis of various heterocyclic compounds and other functionalized molecules. rasayanjournal.co.inoatext.com The rapid heating provided by microwaves can overcome activation energy barriers and enhance reaction rates, making it an attractive method for creating libraries of this compound derivatives for various applications. mdpi.comnih.gov
Synthesis of Functionalized this compound Derivatives
The hydroxymethyl group of this compound serves as a versatile handle for the synthesis of a wide array of functionalized derivatives. chemshuttle.com These derivatives are of interest for various industrial applications.
Esterification is a common transformation, reacting this compound with carboxylic acids or their derivatives to form esters. smolecule.com For instance, it is used in a process to produce 1,4-cyclohexanedimethanol where terephthalic acid is esterified with this compound, and the resulting diester is then hydrogenated. researchgate.netwipo.intwipo.int
The synthesis of other derivatives, such as those containing hydrazine (B178648) or triazole moieties, has also been reported. jst.go.jp These functionalizations can impart specific properties to the parent molecule, opening up possibilities for their use in areas like pharmaceuticals and materials science. The synthesis of these derivatives often involves standard organic chemistry transformations, tailored to the specific functional group being introduced. mdpi.com
The following table provides examples of functionalized derivatives and their synthetic precursors:
| Derivative | Precursor(s) | Synthetic Method | Reference |
| bis(4-methylcyclohexyl)methyl) terephthalate | This compound, Terephthalic acid | Esterification | researchgate.netgoogle.com |
| (4-Methylcyclohexyl)hydrazine derivative | This compound | Multi-step synthesis involving hydrazide formation | |
| 1-Menthyl-1,2,3-triazole derivatives | Menthyl-containing precursors | Click Chemistry | jst.go.jp |
| Cyclohexane carboxamide derivatives | (1R,2S,5R)-N-((S)-2-amino-2-phenylethyl)-2-isopropyl-5-methylcyclohexane derivative, Diamine | Coupling reaction | google.com |
Pathways to Aminomethylated this compound Analogs
The introduction of an aminomethyl group to the this compound scaffold can be achieved through several synthetic routes, primarily involving the transformation of a carbonyl or carboxyl group into an amine. These methods are crucial for the development of compounds with potential applications in medicinal chemistry and materials science.
One prominent pathway involves the reductive amination of 4-methylcyclohexanecarboxaldehyde. This reaction typically proceeds by first forming an imine intermediate through the reaction of the aldehyde with an amine, such as ammonia (B1221849) or a primary amine, which is then reduced to the corresponding amine. sci-hub.seacs.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. researchgate.netscispace.comnih.gov For instance, the reductive amination of aldehydes with ammonia using an iron catalyst has been shown to be an effective method for the synthesis of primary amines. sci-hub.se
Another significant approach starts from 4-methylcyclohexanecarboxylic acid . This acid can be converted to an amide, which is then reduced to the corresponding amine. Alternatively, a Curtius, Hofmann, or Schmidt rearrangement can be employed to convert the carboxylic acid or its derivatives into an amine with one less carbon atom.
Patented methods have also described the synthesis of related aminomethylated cyclohexane structures. For example, a method for producing 4-(aminomethyl)cyclohexanecarboxylic acid has been detailed, starting from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate. google.com This process involves converting the hydroxyl groups into a primary amine precursor, followed by decomposition to yield the desired aminomethylated product. google.com
Furthermore, the synthesis of cis-4-methylcyclohexylamine has been achieved from 4-methylphenylboronic acid. google.com The process involves hydrogenation of the boronic acid to primarily the cis-4-methylcyclohexyl boronic acid, followed by an amine substitution reaction using sulfamic acid and an inorganic base like sodium hydroxide (B78521) to yield the final product. google.com While not a direct synthesis of aminomethylated this compound, these methods for producing aminomethylated cyclohexane rings are highly relevant and can be adapted to synthesize the target analogs.
A summary of key synthetic approaches to aminomethylated cyclohexane derivatives is presented in the table below.
| Starting Material | Key Transformation(s) | Product | Reference(s) |
| 4-Methylcyclohexanecarboxaldehyde | Reductive Amination | (4-Methylcyclohexyl)methanamine | sci-hub.seacs.org |
| 4-Methylcyclohexanecarboxylic Acid | Amide formation followed by reduction; Curtius/Hofmann/Schmidt rearrangement | (4-Methylcyclohexyl)methanamine or 4-Methylcyclohexylamine | researchgate.net |
| 4-(Hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate | Conversion of hydroxyl to primary amine precursor, decomposition | 4-(Aminomethyl)cyclohexanecarboxylic acid | google.com |
| 4-Methylphenylboronic Acid | Hydrogenation, Amine Substitution | cis-4-Methylcyclohexylamine | google.com |
Incorporation into Complex Molecular Architectures
The this compound moiety is a valuable synthon for the construction of more intricate molecules, finding applications in the synthesis of bioactive compounds and coordination complexes. Its aliphatic cyclic structure can impart desirable properties such as lipophilicity and conformational rigidity to the target molecules.
One area where this compound derivatives have been utilized is in the development of potential therapeutic agents. For instance, substituted 4-aminocyclohexane derivatives with affinity for the μ-opioid receptor and the ORL1-receptor have been synthesized. google.com These compounds, intended for the treatment of pain, incorporate the substituted cyclohexane ring as a core structural element. google.com In a specific example, a multi-step synthesis yielded [4-aminomethyl-1-(3-fluorophenyl)-4-methyl-cyclohexyl]-dimethylamine, showcasing the integration of the functionalized methylcyclohexane (B89554) unit into a more complex, pharmaceutically relevant scaffold. google.com
The hydroxyl group of this compound provides a convenient handle for derivatization. For example, it can be used in the synthesis of O⁶-benzylguanine derivatives , which are known to be inactivators of O⁶-alkylguanine-DNA alkyltransferase, a protein involved in DNA repair and cancer drug resistance. nih.gov The synthesis involves the reaction of a protected guanine (B1146940) derivative with a methylbenzyl alcohol in the presence of a base like potassium t-butoxide. nih.gov This demonstrates the use of a (4-methylcyclohexyl)-like fragment in the construction of enzyme inhibitors.
Furthermore, the aminomethylated analogs of this compound serve as building blocks for more elaborate structures. For example, the synthesis of a dinuclear Mn(II) complex, Mn₂(LO)(μ-OAc)₂, has been reported where LOH is 2,6-bis{[bis(2-(2-pyridyl)ethyl)aminomethyl]}-4-methylphenol. researchgate.net This highlights the incorporation of a 4-methylphenol unit, a close structural relative of this compound, into a complex ligand architecture for coordination chemistry.
The versatility of the this compound scaffold is further illustrated by its use as a precursor in the synthesis of various organic compounds. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which then participate in a wide range of chemical transformations. smolecule.com
Below is a table summarizing examples of the incorporation of the (4-methylcyclohexyl) moiety into complex molecules.
| (4-Methylcyclohexyl) Derivative | Incorporated Into | Application/Field | Reference(s) |
| Substituted 4-aminocyclohexane | Complex amine structures | Potential therapeutics (μ-opioid and ORL1 receptor ligands) | google.com |
| Methylbenzyl alcohol (analog) | O⁶-benzylguanine derivatives | Enzyme inhibitors | nih.gov |
| 4-Methylphenol (analog) | Dinuclear Mn(II) complex | Coordination chemistry | researchgate.net |
| (4,4-Dimethylcyclohexyl)methanol (analog) | Various organic compounds | Precursor for drug synthesis |
Chemical Reactivity and Transformation Mechanisms of 4 Methylcyclohexyl Methanol
Oxidative Transformations of (4-Methylcyclohexyl)methanol (B126014)
The primary alcohol functional group in this compound is susceptible to oxidation, a key transformation pathway both in chemical synthesis and biological systems.
This compound can be oxidized to form its corresponding aldehyde, 4-methylcyclohexanecarbaldehyde, and further to the carboxylic acid, 4-methylcyclohexanecarboxylic acid. acs.org The specific product depends on the oxidizing agent and reaction conditions used.
Strong oxidizing agents, such as chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. britannica.com Milder reagents have been developed to selectively stop the oxidation at the aldehyde stage. For instance, Pyridinium chlorochromate (PCC), a complex of chromium trioxide with pyridine (B92270) and HCl, is known to oxidize most primary alcohols to aldehydes. britannica.com
In biological systems, alicyclic primary alcohols like MCHM are primarily metabolized into their corresponding carboxylic acids. wikipedia.orgacs.org This biotransformation is a significant pathway for the compound's processing in organisms.
Table 1: Oxidative Transformation Products of this compound
| Reactant | Oxidizing Agent | Product(s) |
| This compound | Mild Oxidants (e.g., PCC) | 4-Methylcyclohexanecarbaldehyde |
| This compound | Strong Oxidants (e.g., H₂CrO₄) | 4-Methylcyclohexanecarboxylic acid |
| This compound | Biological Metabolism | 4-Methylcyclohexanecarboxylic acid |
While this compound itself has been observed to induce chemical stress related to transmembrane transport in yeast cells, its metabolites are more directly linked to oxidative stress. nih.govebi.ac.uk Studies have shown that the metabolites of MCHM, produced via S9-mediated metabolism, can induce significant oxidative stress, which is associated with antioxidant and oxidoreductase activity. nih.govebi.ac.uk This suggests that the metabolic breakdown of this compound can lead to the generation of reactive oxygen species (ROS), which in turn triggers cellular defense mechanisms against oxidative damage. smolecule.com
Reductive Pathways of this compound
This compound is itself a product of reduction reactions. It can be synthesized by the reduction of 4-methylcyclohexanecarboxylate esters, a method first described in 1908 known as the Bouveault–Blanc reduction, or through the hydrogenation of dimethyl terephthalate (B1205515) as a byproduct. wikipedia.orgacs.orgsmolecule.com
As a primary alcohol, the hydroxymethyl group is already in a reduced state. Further reduction would involve the dehydroxylation to form 4-methylcyclohexylmethane. This type of reaction is not a typical transformation pathway for alcohols under common environmental or biological conditions and generally requires strong reducing agents not commonly found in these systems. In biological contexts, the conversion between alcohols and aldehydes/ketones is common, but the complete reduction of an alcohol to an alkane is not a standard metabolic pathway. libretexts.orgopenstax.org
Substitution Reactions of the Hydroxyl Group
The hydroxyl (-OH) group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. This allows for the synthesis of various derivatives. Common reagents for this transformation include phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂), which convert the alcohol to the corresponding alkyl bromide and alkyl chloride, respectively. byjus.com
The mechanism of these substitution reactions can vary. For example, the reaction of a primary alcohol with PBr₃ typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. byjus.com The reaction with thionyl chloride can proceed through different pathways, such as Sₙi (nucleophilic substitution with internal return) which leads to retention of stereochemistry, or Sₙ2 when a base like pyridine is added, resulting in inversion of stereochemistry. masterorganicchemistry.comccspublishing.org.cn
Table 2: Common Substitution Reactions of this compound
| Reagent | Product | Reaction Type |
| Phosphorus Tribromide (PBr₃) | 1-(Bromomethyl)-4-methylcyclohexane | Sₙ2 |
| Thionyl Chloride (SOCl₂) | 1-(Chloromethyl)-4-methylcyclohexane | Sₙi or Sₙ2 |
Isomer-Specific Reactivity and Transformation Kinetics
The cis and trans isomers of this compound exhibit notable differences in their physical properties and reactivity, which influences their environmental fate and biological interactions. rsc.orgresearchgate.net
Research has demonstrated that the two isomers have different aqueous solubilities and octanol-water partition coefficients (Kow). researchgate.net The cis isomer is generally more soluble in water and less likely to sorb to activated carbon compared to the trans isomer. researchgate.net These differences are supported by computational studies showing a larger solvated dipole moment for the cis form. rsc.orgresearchgate.net
Biodegradation studies have also revealed isomer-specific kinetics. Under both aerobic and anaerobic conditions, the cis isomer of MCHM was found to degrade faster than the trans isomer. ebi.ac.ukresearchgate.net For example, in one study, the degradation rates under aerobic conditions were 0.46-0.52 day⁻¹ for cis-4-MCHM and 0.19-0.31 day⁻¹ for the trans isomer. ebi.ac.uk In anoxic microcosms, cis- and trans-4-MCHM degraded to non-detectable levels within 8-13 days under certain conditions. researchgate.net
Conversely, computational studies suggest that the trans isomer binds more strongly to surfaces like amorphous carbon, which could lead to preferential absorption onto filter media. researchgate.net The odor threshold for the trans isomer is also significantly lower than that of the cis isomer, indicating a difference in how they interact with biological receptors. wikipedia.orgresearchgate.net
Table 3: Isomer-Specific Properties and Degradation Rates
| Property | cis-(4-Methylcyclohexyl)methanol | trans-(4-Methylcyclohexyl)methanol | Reference |
| Octanol-Water Partition Coefficient (Kow) | 225 | 291 | researchgate.net |
| Aqueous Solubility (23 °C, total MCHM 2250 mg/L) | More soluble | Less soluble | researchgate.net |
| Aerobic Degradation Rate (day⁻¹) | 0.46 - 0.52 | 0.19 - 0.31 | ebi.ac.uk |
| Anaerobic Degradation Rate (day⁻¹) | Faster degradation | Slower degradation | researchgate.net |
| Binding to Amorphous Carbon | Weaker | Stronger | researchgate.net |
| Odor Threshold | Higher | Significantly Lower | wikipedia.orgresearchgate.net |
Environmental Fate and Remediation of 4 Methylcyclohexyl Methanol
Environmental Distribution and Transport Mechanisms of (4-Methylcyclohexyl)methanol (B126014)
The movement and persistence of this compound in the environment are largely governed by how it interacts with different environmental components like soil, water, and air.
Sorption and Desorption Dynamics in Environmental Matrices
Sorption, the process of a chemical adhering to a solid surface, and its reverse, desorption, are critical in determining the mobility and availability of MCHM in the environment. Studies have shown that volatilization and sorption are key mechanisms influencing the removal of MCHM from water, with sorption being the more dominant process over shorter timescales. nih.gov
Research indicates that MCHM has a high affinity for materials like coal and tailings, and it does not readily desorb, suggesting it is likely to be retained within a coal beneficiation plant under normal operating conditions. nih.gov However, in the event of a spill, sorption to river sediments becomes a significant factor. One study found that autoclaved river sediment slurries could sorb 17.5% of the cis-isomer and 31% of the trans-isomer of 4-MCHM from water over a two-week period. researchgate.net This suggests that sediments can act as a reservoir for the compound. researchgate.net
The type of sorbent material plays a crucial role. Granular activated carbon (GAC) has been shown to readily sorb MCHM, but it can also release a portion of the chemical back into the water. nih.gov In contrast, raw coal sorbs slightly less MCHM but holds it more tightly. nih.gov For instance, under similar conditions, GAC sorbed more MCHM than raw coal (84.9 vs. 63.1 mg/g, respectively). nih.gov Interestingly, the desorption on a mass per mass basis was also higher for GAC than for raw coal. nih.gov Powdered activated carbon (PAC) has been identified as a particularly effective sorbent for MCHM. researchgate.netresearchgate.net
The sorption behavior is also isomer-specific. The trans-isomer of 4-MCHM has been found to preferentially sorb to materials like activated carbon and river sediments compared to the cis-isomer. researchgate.netresearchgate.netresearchgate.net This differential sorption is consistent with the differing physicochemical properties of the two isomers. walisongo.ac.idacs.orgresearchgate.net
Table 1: Sorption of this compound Isomers on Autoclaved Elk River Sediment
| Isomer | Percentage Sorbed |
|---|---|
| cis-4-MCHM | 17.5% researchgate.net |
| trans-4-MCHM | 31% researchgate.net |
Partitioning Behavior of this compound Isomers
The partitioning behavior of a chemical describes how it distributes itself between two immiscible phases, such as octanol (B41247) and water, which serves as a model for its distribution between fatty tissues of organisms and the aquatic environment. The octanol-water partition coefficient (KOW) is a key parameter in this regard.
The two primary isomers of MCHM, cis-(4-Methylcyclohexyl)methanol and trans-(4-Methylcyclohexyl)methanol, exhibit distinct partitioning behaviors. walisongo.ac.idacs.orgresearchgate.netacs.org The trans-isomer has a higher KOW value than the cis-isomer, indicating a greater tendency to partition into organic phases. walisongo.ac.idacs.orgresearchgate.netacs.org This difference in partitioning has significant implications for their environmental fate and transport, as it influences their solubility in water and their tendency to sorb to organic matter in soil and sediment. walisongo.ac.idacs.orgacs.org
The measured KOW for cis-4-MCHM is 225, while for trans-4-MCHM it is 291. walisongo.ac.idacs.orgresearchgate.net This is consistent with the observation that the cis-isomer is more soluble in water and sorbs less to activated carbon than the trans-isomer. walisongo.ac.idacs.orgresearchgate.netacs.org These differences are supported by computational models that show a larger computed solvated dipole moment for the cis form, which can explain its greater affinity for the polar water phase. walisongo.ac.idacs.orgresearchgate.netacs.orgnih.gov
The differential partitioning of the isomers means they will behave differently in aquatic environments, potentially leading to changes in their relative proportions over time and distance from a contamination source. acs.org
Table 2: Physicochemical Properties of this compound Isomers
| Property | cis-4-MCHM | trans-4-MCHM |
|---|---|---|
| Octanol-Water Partition Coefficient (KOW) | 225 walisongo.ac.idacs.orgresearchgate.net | 291 walisongo.ac.idacs.orgresearchgate.net |
| Aqueous Solubility (Total 4-MCHM at 23 °C) | 2250 mg/L walisongo.ac.idacs.orgresearchgate.net | 2250 mg/L walisongo.ac.idacs.orgresearchgate.net |
| Sorption to Activated Carbon | Lower walisongo.ac.idacs.orgresearchgate.netacs.org | Higher walisongo.ac.idacs.orgresearchgate.netacs.org |
Persistence in Aquatic and Terrestrial Environments
The persistence of MCHM in the environment is a function of its resistance to degradation processes and its tendency to be removed from the water column through sorption and volatilization. nih.gov While volatilization and sorption can remove MCHM from water, its ultimate fate is largely determined by biodegradation. nih.govebi.ac.uk
Following a spill, MCHM can be detected in river water and tap water for extended periods. For instance, after the 2014 spill in West Virginia, MCHM isomers were detected in the Ohio River up to 632 km downstream from the spill site nine days later. researchgate.net In Charleston, West Virginia, tap water concentrations decreased over time but remained detectable for weeks, indicating some persistence within the water distribution system. usgs.gov Sediments can also act as a long-term source of MCHM, with studies showing the release of the compound from contaminated sediment collected months after the initial spill. researchgate.netebi.ac.uk
Degradation Pathways of this compound in the Environment
The primary mechanism for the breakdown of this compound in the environment is biodegradation by microorganisms.
Biodegradation Kinetics and Microorganisms Involved
The loss of MCHM from the environment is mainly attributed to biodegradation, with sorption playing a lesser role. ebi.ac.uknih.gov The process involves the transformation of MCHM into other compounds, ultimately leading to mineralization, the conversion to carbon dioxide. nih.gov
Studies have identified specific bacteria capable of degrading MCHM. One such bacterium, isolated from activated sludge, was identified as Acinetobacter bouvetii strain EU40. ebi.ac.uknih.gov Another study isolated a bacterial strain from river sediments, identified as Bacillus pumilus, which was also effective in degrading MCHM isomers. nih.govebi.ac.uk
This compound can be degraded under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the rates and extent of degradation differ significantly. ebi.ac.uknih.gov
Under aerobic conditions, the degradation of MCHM is relatively rapid. One study observed a nearly complete degradation of MCHM within 14 days. ebi.ac.uknih.gov Another study using river microcosms found that MCHM isomers degraded to non-detectable levels within 4 days under aerobic conditions. researchgate.net The degradation follows first-order kinetics, with degradation rates for cis-4-MCHM ranging from 0.46 to 0.52 per day and for trans-4-MCHM from 0.19 to 0.31 per day. ebi.ac.uknih.gov
Anaerobic degradation of MCHM is a much slower process. ebi.ac.uknih.gov In one 16-day incubation study, 62.6% of cis-4-MCHM and 85.0% of trans-4-MCHM remained. ebi.ac.uknih.gov However, another study using anoxic microcosms showed that MCHM degraded to non-detectable levels in 8-13 days. researchgate.netebi.ac.uk The anaerobic degradation rates are significantly lower than aerobic rates, with values of 0.041-0.095 per day for the cis-isomer and 0.013-0.052 per day for the trans-isomer. ebi.ac.uknih.gov
An interesting aspect of MCHM biodegradation is its isomer-specificity. The cis-isomer is degraded faster than the trans-isomer under both aerobic and anaerobic conditions. ebi.ac.uknih.gov The addition of nitrate (B79036) has been shown to enhance the mineralization of MCHM by about 50% under both aerobic and anaerobic conditions. ebi.ac.uknih.gov Conversely, the presence of other organic compounds like glucose and acetate (B1210297) can decrease the degradation rate of MCHM isomers. ebi.ac.uknih.gov
Table 3: Biodegradation Rates of this compound Isomers
| Condition | Isomer | Degradation Rate (day-1) |
|---|---|---|
| Aerobic | cis-4-MCHM | 0.46 - 0.52 ebi.ac.uknih.gov |
| trans-4-MCHM | 0.19 - 0.31 ebi.ac.uknih.gov | |
| Anaerobic | cis-4-MCHM | 0.041 - 0.095 ebi.ac.uknih.gov |
| trans-4-MCHM | 0.013 - 0.052 ebi.ac.uknih.gov |
Advanced Oxidation Processes (AOPs) for this compound Remediation
Advanced Oxidation Processes (AOPs) are considered a potential technology for the remediation of water contaminated with MCHM. researchgate.netrsc.orgfiu.edu These processes rely on the generation of highly reactive species, most notably the hydroxyl radical (HO•), to break down organic pollutants.
The feasibility of AOPs for MCHM remediation has been evaluated using time-resolved and steady-state radiolysis methods to induce and study hydroxyl radical reactions. researchgate.netebi.ac.ukrsc.org Research shows that the initial degradation of MCHM by hydroxyl radicals occurs through H-atom abstraction reactions. researchgate.netebi.ac.ukrsc.org Mechanistic insights into the hydroxyl radical attack have been established through experiments with pure compound solutions, mixtures, and real water samples, helping to determine the fate of the compound when treated with AOP technologies. researchgate.netrsc.org
Ultrasonic-Induced Degradation
Ultrasonic irradiation is another advanced method that has proven effective for MCHM remediation. nih.gov This technique leads to the rapid degradation of MCHM, following pseudo-first-order kinetics. nih.gov
The degradation process is primarily driven by acoustic cavitation—the formation, growth, and collapse of microbubbles in the liquid. The degradation of MCHM occurs predominantly at the gas-liquid interface of these cavitation bubbles as a result of a combination of hydroxyl radical reactions and pyrolysis. nih.gov The primary reaction products identified from the ultrasonic-induced degradation of MCHM are (4-methylcyclohexenyl)methanol and 4-methylcyclohexanone. nih.gov The effectiveness of this degradation process has been successfully modeled using heterogeneous kinetic models, particularly the Freundlich model, which accounts for the non-uniform distribution of MCHM within the reactive zone around the cavitation bubbles. nih.gov
Remediation Technologies and Strategies for this compound Contamination
Efficacy of Adsorbents (e.g., Granular Activated Carbon, Raw Coal)
Adsorption is a primary strategy for removing MCHM from water. Granular activated carbon (GAC) and raw coal have been investigated as potential adsorbents. nih.gov GAC is a widely used material for filtering organic contaminants from water due to its strong attraction for such compounds. wqa.orgepa.gov
Studies comparing the two materials found that GAC sorbed a greater amount of 4-MCHM than raw coal under similar experimental conditions. nih.gov However, a key difference lies in their desorption characteristics. While GAC readily adsorbs MCHM, it can also release a portion of it back into the water. nih.govmdpi.com In contrast, coal sorbs less MCHM but holds it more tightly, showing less desorption. nih.govmdpi.com For both materials, sorption capacity increases with a decrease in particle size and an increase in exposure time. nih.gov Research also indicates that the trans-isomer of 4-MCHM sorbs preferentially to activated carbon compared to the cis-isomer. mdpi.comresearchgate.net This is consistent with the trans-isomer's lower water solubility and higher octanol-water partitioning coefficient. researchgate.net
Table 1: Comparison of this compound Sorption by Granular Activated Carbon (GAC) and Raw Coal Data based on 20 x 30 mesh particles exposed to 860 mg/L 4-MCHM solution for 24 hours.
| Adsorbent Material | Sorption Capacity (mg/g) | Desorption Characteristics |
| Granular Activated Carbon (GAC) | 84.9 nih.gov | Readily releases a portion of the chemical nih.govmdpi.com |
| Raw Coal | 63.1 nih.gov | Holds the chemical tightly with less desorption nih.govmdpi.com |
Water Treatment Process Optimization
The 2014 Elk River spill highlighted challenges in conventional water treatment. The carbon filters at the affected treatment facility quickly became saturated with MCHM, leading to the distribution of contaminated water. nih.gov This event spurred research into optimizing treatment processes for such contaminants.
Powdered activated carbon (PAC) was identified as a more effective sorbent in bench-scale studies. researchgate.netrsc.org It was determined that for MCHM concentrations in the range of 2 to 5 mg/L, PAC doses of 0.1–1.4 mg/L would be required to reduce the MCHM isomer levels to the screening level set by the Centers for Disease Control and Prevention (CDC). researchgate.net
A significant challenge observed in the aftermath of the spill was the desorption of MCHM from GAC filters. Months after the chemical plume had passed, MCHM was detected again at the outflow of the water treatment plant, but not at the inflow. mdpi.com This indicated that the GAC filters were acting as a secondary source of contamination by slowly releasing the previously sorbed chemical. This ultimately necessitated the costly full replacement of all GAC within the facility. mdpi.com This finding underscores the importance of considering both sorption and desorption kinetics when designing and managing treatment systems for contaminants like MCHM.
Analytical Methodologies for 4 Methylcyclohexyl Methanol and Its Metabolites
Development of Quantitative Analytical Methods for (4-Methylcyclohexyl)methanol (B126014)
The need to monitor 4-MCHM and its related compounds in water sources has led to the creation and refinement of several quantitative analytical methods. chromatographyonline.comresearchgate.net Following the Elk River spill, it was demonstrated that 4-MCHM could be absorbed by water pipes (B44673) and later leach back into the water supply, posing a risk of long-term exposure. chromatographyonline.comresearchgate.net This highlighted the necessity for analytical techniques capable of detecting trace levels of crude MCHM components in environmental water samples. researchgate.netchromatographyonline.com Initial analytical efforts post-spill detected contamination levels as high as 2400 µg/L, with concentrations between 2–5 µg/L persisting for weeks. chromatographyonline.com In response, researchers have focused on developing methods that are not only sensitive but also efficient for routine monitoring. ohiolink.edu
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the separation and detection of 4-MCHM and its constituents. chromatographyonline.comchromatographyonline.com This approach is favored for its ability to handle volatile compounds and provide definitive identification through mass spectra. chromatographyonline.com
One specific GC-MS method developed for 4-MCHM analysis in water samples is the heated purge-and-trap GC/MS. nih.gov This technique is effective for determining the cis- and trans-isomers of 4-MCHM. nih.gov In this method, the mass spectrometer typically operates in electron ionization (EI) mode, and data analysis is performed using specialized software to process the full scan mass spectra. chromatographyonline.comchromatographyonline.com For quantitative analysis, the response for each analyte is often calculated as the sum of the peak areas for its cis and trans isomers. chromatographyonline.comchromatographyonline.com Previous studies have also utilized GC-MS in conjunction with other sample preparation techniques like liquid-liquid extraction (LLE) and headspace (HS) sampling. chromatographyonline.comchromatographyonline.com
Microextraction techniques have emerged as green, efficient, and sensitive alternatives to traditional sample preparation methods for 4-MCHM analysis. researchgate.netnih.gov These methods are non-exhaustive, require minimal or no solvent, reduce sample preparation time, and generate very little laboratory waste. nih.gov By enabling simultaneous extraction and preconcentration, they enhance method sensitivity. nih.gov Two prominent microextraction techniques used for 4-MCHM are Solid-Phase Microextraction (SPME) and Thin Film Microextraction (TFME). chromatographyonline.comresearchgate.net
Solid-Phase Microextraction (SPME) utilizes a solid-phase coating on a fiber or other geometry to extract analytes from a sample. chromatographyonline.comnih.gov It is a non-exhaustive technique that offers advantages such as ease of automation and direct desorption into analytical instruments. chromatographyonline.com For the analysis of 4-MCHM, direct immersion SPME (DI-SPME) coupled with GC-MS has been successfully developed and validated. chromatographyonline.comchromatographyonline.com This approach has proven effective for the simultaneous analysis of 4-MCHM and other known components of the crude MCHM mixture, as well as its primary metabolite, trans-4-methyl-1-cyclohexanecarboxylic acid (MCHCA). chromatographyonline.com The fiber geometry was the first type of SPME device developed. nih.govsemanticscholar.org
Thin Film Microextraction (TFME) is a more recent development in microextraction technology. chromatographyonline.comresearchgate.net Unlike the fiber geometry of SPME, TFME employs an extraction phase coated onto a carbon-mesh film. chromatographyonline.com This design provides a significantly larger surface area, which leads to greater sensitivity and makes it highly suitable for trace-level analysis in environmental samples. chromatographyonline.com The increased surface area of TFME devices facilitates more efficient extraction and faster extraction kinetics. nih.govsemanticscholar.org For analysis, the TFME device is placed in a thermal desorption unit (TDU) where the analytes are desorbed at high temperatures (e.g., 270°C) and transferred to the GC-MS system. chromatographyonline.com The TFME-GC-MS method has demonstrated superior performance, achieving lower limits of quantitation for 4-MCHM than any previously reported method, with an extraction time of just 15 minutes. chromatographyonline.comchromatographyonline.com
Solid-Phase Extraction (SPE) is a conventional and widely used sample preparation technique that involves passing a liquid sample through a solid sorbent to extract analytes. chromatographyonline.comchromatographyonline.com While effective, it is often more time-consuming and uses larger volumes of solvents compared to microextraction methods. chromatographyonline.comsemanticscholar.org
Studies directly comparing SPE with SPME and TFME for the analysis of crude MCHM constituents have shown that the microextraction methods offer enhanced performance. chromatographyonline.comresearchgate.net Both SPME and TFME achieved lower limits of quantitation (LOQ) than a modified SPE method based on the U.S. Environmental Protection Agency (EPA) Method 522. chromatographyonline.comresearchgate.netchromatographyonline.com TFME, in particular, stands out as the optimal approach due to its higher sensitivity and greater analytical throughput, with extraction times of 15 minutes compared to 30 minutes for SPME. chromatographyonline.comchromatographyonline.com
Table 1: Comparison of Analytical Extraction Methods for this compound
Microextraction Techniques for Sample Preparation
Isomer-Specific Quantification Techniques
This compound exists as two geometric isomers: cis and trans. ohiolink.eduebi.ac.uk These isomers exhibit different physicochemical properties, such as aqueous solubility and octanol-water partition coefficients, which in turn affect their environmental fate and transport. ebi.ac.ukacs.orgwalisongo.ac.id Consequently, analytical methods that can separate and specifically quantify each isomer are essential.
Heated purge-and-trap GC/MS has been successfully used for the isomer-specific determination of 4-MCHM. nih.gov This method was able to establish separate method detection limits for the trans-isomer (0.16 μg L⁻¹) and the cis-isomer (0.28 μg L⁻¹). nih.govebi.ac.uk Research has shown that the trans-isomer is less soluble and sorbs more readily to activated carbon than the cis-isomer. acs.orgwalisongo.ac.id Furthermore, the isomers have vastly different odor thresholds, with the trans-isomer being the dominant odorant, detectable at a much lower concentration than the cis-isomer. acs.org
Analytical methods like SPME and reversed-phase High-Performance Liquid Chromatography (HPLC) have also been employed to quantify the individual isomers. ebi.ac.ukacs.org In GC-MS analysis, the response for each analyte is typically obtained by summing the individual peak areas for the trans and cis isomers, allowing for their distinct quantification. chromatographyonline.comchromatographyonline.com
Table 2: Properties and Detection Limits of 4-MCHM Isomers
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | 4-MCHM |
| cis-(4-Methylcyclohexyl)methanol | cis-4-MCHM |
| trans-(4-Methylcyclohexyl)methanol | trans-4-MCHM |
| trans-4-methyl-1-cyclohexanecarboxylic acid | MCHCA |
| 4-(methoxymethyl)cyclohexanemethanol | 4MMCH |
| Methyl 4-methylcyclohexanecarboxylate | MMCHC |
| Dimethyl-1,4-cyclohexanedicarboxylate | DM-1-4-CHC |
| 1,4-cyclohexanedimethanol (B133615) | 1-4CHDM |
Detection of this compound Metabolites in Environmental and Biological Samples
The detection and quantification of this compound (4-MCHM) and its metabolites in various matrices are crucial for understanding its environmental fate and biological impact. Researchers have developed and optimized several analytical methodologies, primarily centered around chromatography and mass spectrometry, to identify these compounds in both environmental and biological samples.
Analysis in Environmental Samples
Following its release into the environment, such as the 2014 Elk River chemical spill, significant effort has been directed toward developing sensitive methods for detecting 4-MCHM and its derivatives in water. chromatographyonline.comchromatographyonline.com Studies have shown that metabolites of 4-MCHM can exhibit greater toxicity than the parent compound, underscoring the importance of monitoring their presence. chromatographyonline.comnih.gov
A primary metabolite of 4-MCHM, trans-4-methyl-1-cyclohexanecarboxylic acid (MCHCA), has been a key target for method development. chromatographyonline.comchromatographyonline.com Analytical approaches have evolved from traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to more advanced microextraction techniques that offer enhanced sensitivity and throughput. chromatographyonline.comchromatographyonline.com These include solid-phase microextraction (SPME) and thin-film microextraction (TFME), which are typically coupled with gas chromatography-mass spectrometry (GC-MS) for separation and detection. chromatographyonline.comchromatographyonline.comresearchgate.net
One study focused on optimizing methods for the simultaneous analysis of 4-MCHM and its primary metabolite, MCHCA. chromatographyonline.com For the analysis of MCHCA, the optimized conditions for SPME involved using a Carboxen/polydimethylsiloxane (Car/PDMS) fiber, an extraction time of 30 minutes at 65°C, and adjusting the sample to pH 4. chromatographyonline.com The TFME method was identified as the optimal extraction approach for 4-MCHM and its related compounds, achieving limits of quantitation below the odor threshold for 4-MCHM. chromatographyonline.comchromatographyonline.com The validity of the TFME protocol was confirmed by analyzing fortified water samples from various sources, including tap, river, and lake water. chromatographyonline.com
In addition to MCHCA, other related compounds have been detected in water samples following contamination events. One isomer of methyl 4-methylcyclohexanecarboxylate was identified in all Ohio River and tap water samples tested in one study. usgs.govusgs.gov This suggests that transformation products beyond direct metabolites may also be present in affected water systems. nih.gov
Table 1: Analytical Method for MCHM Metabolite in Environmental Water Samples
| Analyte | Methodology | Sample Matrix | Key Findings | Reference |
|---|---|---|---|---|
| trans-4-methyl-1-cyclohexanecarboxylic acid (MCHCA) | SPME-GC-MS | Deionized Water | Optimized extraction conditions: Car/PDMS fiber, 30 min extraction at 65°C, sample at pH 4. | chromatographyonline.com |
| trans-4-methyl-1-cyclohexanecarboxylic acid (MCHCA) | TFME-GC-MS | Tap, River, and Lake Water (Fortified) | The TFME protocol was validated for the analysis of MCHCA in real matrices, showing reasonable accuracy. | chromatographyonline.com |
| Methyl 4-methylcyclohexanecarboxylate | Heated Purge-and-Trap GC/MS | Ohio River and Tap Water | One isomer was detected in all tested Ohio River and tap water samples. | usgs.gov |
Analysis in Biological Samples and Systems
The detection of 4-MCHM metabolites in biological systems has been explored primarily through in vitro studies and in model organisms. These studies suggest that metabolites generated by metabolic processes can be more toxic than the parent 4-MCHM compound. nih.govnih.gov
In one study, 4-MCHM was incubated with S9 liver fractions to simulate metabolism. nih.gov The resulting mixture of metabolites was found to induce strong oxidative stress responses in both yeast (Saccharomyces cerevisiae) and human A549 lung cells, indicating the generation of more reactive chemical species. nih.govnih.govresearchgate.net While this research established the toxic potential of the metabolites, it focused on the toxicogenomic effects rather than the specific analytical determination of each metabolite in the mixture. nih.govnih.gov
Another study utilized yeast as a model organism to investigate the metabolic impact of 4-MCHM exposure. plos.org Metabolites were extracted from yeast cells and analyzed by direct injection electrospray ionization-mass spectrometry (ESI-MS) and GC-MS. plos.org This untargeted metabolomics approach identified 215 metabolites by ESI-MS and 73 by GC-MS, revealing significant perturbations in amino acid metabolism and phospholipid biosynthesis. plos.org
While direct human data is limited, studies on structurally related compounds provide insight into potential metabolic pathways. For instance, research on 1,4-cyclohexanedimethanol, a component found in crude MCHM, in rats showed that it was primarily eliminated in the urine as two main metabolites: cyclohexanedicarboxylic acid (68%) and 4-hydroxymethylcyclohexanecarboxylic acid (31%). nih.gov These findings suggest that oxidation of the alcohol group to a carboxylic acid is a likely metabolic route for cyclohexyl-containing compounds.
Table 2: Detection of Metabolites in Biological and In Vitro Systems
| System | Parent Compound | Analytical Method | Identified Metabolites/Findings | Reference |
|---|---|---|---|---|
| Yeast (S. cerevisiae) and Human A549 Cells with S9 Fraction | This compound | Toxicogenomic Analysis | Metabolites generated in vitro induced oxidative stress and DNA stress responses. | nih.govresearchgate.net |
| Yeast (S. cerevisiae) | This compound | ESI-MS and GC-MS | Identified 215 polar/lipid metabolites and 73 metabolites, respectively, showing altered amino acid and phospholipid metabolism. | plos.org |
| Sprague Dawley Rats | 1,4-Cyclohexanedimethanol | Not specified | Metabolites in urine were identified as cyclohexanedicarboxylic acid (68%) and 4-hydroxymethylcyclohexanecarboxylic acid (31%). | nih.gov |
Compound Index
Mechanistic Toxicology of 4 Methylcyclohexyl Methanol and Its Metabolites
Cellular and Molecular Mechanisms of Toxicity
(4-Methylcyclohexyl)methanol (B126014) (MCHM) elicits a range of cellular and molecular toxic effects. The primary mechanisms identified include the induction of oxidative stress, potential for DNA damage, and interference with transmembrane transport processes.
Exposure to MCHM has been shown to induce oxidative stress in various biological systems. researchgate.netnih.gov Studies using the yeast model organism, Saccharomyces cerevisiae, revealed that while MCHM itself primarily causes chemical stress, its metabolites, particularly those formed through S9-mediated metabolism, are potent inducers of oxidative stress. researchgate.netnih.gov This suggests that the biotransformation of MCHM leads to the generation of reactive oxygen species (ROS). nih.govoup.com The presence of these reactive species can overwhelm the cell's antioxidant defense systems, leading to cellular damage. researchgate.netresearchgate.net
In human cell lines, such as HEK293T, the toxic effects of MCHM exposure could be mitigated by the addition of antioxidants, further supporting the role of oxidative stress in its toxicity. researchgate.net Research has indicated that MCHM metabolites trigger the expression of proteins associated with antioxidant activity and oxidoreductase activity. researchgate.netbiorxiv.org This cellular response is a clear indication of the cell's attempt to counteract the damaging effects of oxidative stress. biorxiv.org
The genotoxic potential of MCHM and its metabolites has been a significant area of investigation. researchgate.net While some studies using bacterial mutagenicity assays, such as the Ames test, have shown that crude MCHM is not mutagenic, other research points towards its ability to cause DNA damage. nih.govnih.goveastman.com
In human A549 lung epithelial cells, MCHM exposure led to the induction of DNA damage-related biomarkers, suggesting a genotoxic effect. researchgate.netbiorxiv.orgplos.org Further studies have confirmed that MCHM treatment can lead to DNA damage. nih.govresearchgate.netdntb.gov.ua The metabolites of MCHM, in particular, appear to contain DNA-damaging chemicals, as evidenced by the activation of DNA damage and repair pathways in yeast at higher concentrations. nih.gov This suggests that while the parent compound may have limited mutagenic activity, its metabolic byproducts pose a greater threat to genomic integrity.
A key mechanism of MCHM toxicity involves its impact on cellular membranes and transport processes. researchgate.netnih.gov In yeast cells, MCHM exposure has been shown to induce chemical stress related to transmembrane transport and transporter activity. researchgate.netnih.govnih.gov This is evidenced by the increased expression of proteins associated with the membrane, cell wall, and cell structure. researchgate.netbiorxiv.orgbiorxiv.org
MCHM has been described as a hydrotrope, a molecule that can alter the structure of other molecules, which may explain its effects on membrane-bound proteins and transport functions. biorxiv.org Studies have shown that MCHM treatment alters the yeast transcriptome, affecting genes involved in small molecule and sulfur compound biosynthesis. biorxiv.org Furthermore, MCHM exposure has been linked to changes in the balance of metal ions, such as iron and zinc, which are crucial for various cellular functions. researchgate.netbiorxiv.orgbiorxiv.org This disruption of metal homeostasis is linked to the altered function of metal transporters. researchgate.netbiorxiv.orgbiorxiv.org
Comparative Toxicity of this compound and its Metabolites
Research has consistently shown that the metabolites of MCHM are more toxic than the parent compound itself. researchgate.netnih.govacs.org This enhanced toxicity is a result of the metabolic processes that transform MCHM into more reactive and damaging molecules.
Studies comparing the effects of MCHM and its S9-metabolized counterparts have demonstrated that the metabolites exhibit greater cytotoxicity in both yeast and human A549 cells. nih.gov While MCHM primarily induces chemical stress, its metabolites are strong inducers of oxidative stress. researchgate.netnih.gov This is attributed to the generation of oxidants during the metabolic conversion of MCHM. nih.gov
The increased toxicity of the metabolites is also linked to their greater potential to cause DNA damage. nih.gov The activation of DNA damage and repair pathways is more pronounced upon exposure to MCHM metabolites compared to the parent compound. nih.gov This suggests that the metabolic byproducts are more reactive towards cellular macromolecules, including DNA. chromatographyonline.com
Table 1: Comparative Toxicity of MCHM and its Metabolites
| Cell Type | Compound | Primary Toxic Effect | Supporting Evidence |
| Yeast (S. cerevisiae) | MCHM | Chemical stress, transmembrane transport disruption | Induction of proteins related to membrane and cell wall function. researchgate.net |
| Yeast (S. cerevisiae) | MCHM Metabolites (+S9) | Oxidative stress, DNA damage | Strong induction of antioxidant and oxidoreductase activity; activation of DNA damage repair pathways. researchgate.netnih.gov |
| Human A549 Cells | MCHM | DNA damage | Induction of DNA damage-related biomarkers. researchgate.net |
| Human A549 Cells | MCHM Metabolites (+S9) | Enhanced cytotoxicity and oxidative stress | Lower IC50 values compared to MCHM. nih.gov |
IC50: The concentration of a substance that causes a 50% reduction in a specific biological activity.
The primary metabolic pathway for MCHM is believed to be its oxidation to the corresponding carboxylic acid. nih.gov A World Health Organization study on alicyclic primary alcohols suggested that MCHM is primarily metabolized to 4-methylcyclohexanecarboxylic acid. nih.gov This conversion is a critical step in the bioactivation of MCHM, leading to the formation of more toxic compounds.
The S9 fraction, a mixture of liver enzymes, is often used in in vitro studies to simulate mammalian metabolism. nih.gov The use of the S9 fraction in studies with MCHM has been instrumental in demonstrating the enhanced toxicity of its metabolites. nih.gov The enzymes within the S9 fraction, likely cytochrome P450s, are responsible for oxidizing MCHM, a process that can generate reactive oxygen species and other toxic byproducts. oup.comresearchgate.net
Effects on Aquatic Organisms
The release of this compound into aquatic environments necessitates a thorough understanding of its impact on the organisms inhabiting these ecosystems. Research has focused on various species to determine the toxicological effects of this compound, from individual molecular and behavioral changes to broader community-level consequences.
Zebrafish (Danio rerio) as a Model Organism
The zebrafish (Danio rerio) serves as a critical model organism in toxicological studies due to its genetic similarity to humans, rapid development, and transparent embryos, which allow for detailed observation of developmental processes.
Exposure to this compound has been shown to induce morphological changes in zebrafish larvae. Studies have observed that concentrations as low as 1 ppm can lead to alterations in body morphology. georgiasouthern.edu One study noted that while crude MCHM and a tank mixture were found to be more toxic concerning hatch rates and mortality, the purified this compound component was responsible for changes in body morphology at this low concentration. georgiasouthern.edu However, other research conducted by the National Toxicology Program (NTP) using up to 128 ppm of this compound did not identify significant changes in developmental or morphological endpoints. eaglehill.us
The neurotoxic potential of this compound is evident in the significant behavioral changes observed in zebrafish larvae. Environmentally relevant concentrations have been shown to cause severe alterations in swimming behavior. eaglehill.us Exposure to 1 ppm of the compound led to a dramatic reduction in the activity of zebrafish larvae, particularly during light periods. eaglehill.us This included decreased movement and velocity. eaglehill.us As the concentration increases, the effects become more pronounced, with 10 ppm inducing sedation, potentially through interference with Na+ channels. eaglehill.usresearchgate.net
The photomotor response (PMR), which is the movement of zebrafish larvae in response to light, is also significantly affected. Studies by the NTP found that this compound altered the PMR at doses as low as 4.5 ppm. nih.gov This change in response to light indicates a potential neurotoxic effect. nih.gov The decreased locomotion is not merely a general reduction in movement but a strong sedative or anesthetic effect. eaglehill.us
| Concentration | Observed Behavioral Effect in Zebrafish Larvae | Source |
|---|---|---|
| 1 ppm | Reduced swimming activity, especially in light periods. Decreased movement and velocity. | eaglehill.us |
| 3 ppm | Decreased feeding rate. | georgiasouthern.edu |
| 4.5 ppm | Altered photomotor response. | nih.gov |
| 5 ppm | Reduced swimming behavior. | eaglehill.usresearchgate.net |
| 10 ppm | Induction of sedation. | eaglehill.usresearchgate.net |
At the molecular level, this compound exposure modulates the expression of several key genes in zebrafish larvae, indicating a cellular stress response. A significant increase in the expression of heat shock protein 70 (hsp70) has been observed, which points to potential oxidative stress. eaglehill.usresearchgate.net In contrast, the same studies reported a decrease in the expression of cytochrome P450 family 1 subfamily A (cyp1a) and the tumor suppressor protein p53 (p53). eaglehill.usresearchgate.net The downregulation of p53 suggests that the toxicity induced by the compound is not mediated through p53-induced apoptosis. eaglehill.us Another study, however, reported an increase in the expression of hsp70, p450, and aryl hydrocarbon receptor 2 (ahr2) genes. georgiasouthern.edu
| Gene | Observed Change in Expression | Source |
|---|---|---|
| hsp70 | Significant Increase | georgiasouthern.edueaglehill.usresearchgate.net |
| cyp1a / p450 | Decrease / Increase (conflicting reports) | georgiasouthern.edueaglehill.usresearchgate.net |
| p53 | Decrease | eaglehill.usresearchgate.net |
| ahr2 | Increase | georgiasouthern.edu |
Effects on Plankton Community Composition (e.g., Daphnia magna)
The impact of this compound extends to lower trophic levels, affecting plankton communities that form the base of many aquatic food webs. Exposure to environmentally relevant concentrations of 0.5 and 1 ppm has been shown to decrease phytoplankton abundance. eaglehill.us This exposure also leads to a shift in the composition of zooplankton species, favoring smaller-bodied taxonomic groups over larger ones. eaglehill.us
| Organism/Community | Observed Effect of this compound | Source |
|---|---|---|
| Phytoplankton | Decreased abundance at 0.5 and 1 ppm. | eaglehill.us |
| Zooplankton | Shift in species composition from larger to smaller-bodied groups. | eaglehill.us |
| Daphnia magna | Decreased swimming distance, velocity, and activity (30-50%). | georgiasouthern.edugeorgiasouthern.edu |
| Daphnia magna | Mortality occurred after 3 days of exposure. | georgiasouthern.edugeorgiasouthern.edu |
| Daphnia magna | 48-hour EC50 of 98.1 mg/L. | wv.govamazonaws.com |
Predator-Prey Interaction Dynamics
The behavioral changes induced by this compound in both predator and prey species can significantly alter their interaction dynamics. In a controlled setting, the feeding rate of zebrafish on Daphnia magna decreased by 40% in treatments with 1, 3, and 5 ppm of the chemical. georgiasouthern.edu Interestingly, the zebrafish in these treatments also exhibited more strikes per Daphnia magna consumed, suggesting a decrease in predation efficiency. georgiasouthern.edugeorgiasouthern.edu
The decreased mobility in both organisms due to the chemical's exposure is a key factor altering this predator-prey relationship. georgiasouthern.edugeorgiasouthern.edu Furthermore, the increased mortality of Daphnia magna after prolonged exposure suggests that this compound could lead to a significant loss of food resources for zebrafish and other planktivorous fish. georgiasouthern.edugeorgiasouthern.edu These findings highlight that the ecological consequences of the compound can be complex, affecting not just individual organisms but the fundamental interactions that structure aquatic communities.
Mammalian and Human Cell Line Studies
The mechanistic toxicology of this compound (MCHM) and its metabolites has been investigated using various in vitro models, including mammalian and human cell lines. nih.gov Studies have utilized human lung epithelial cells (A549) and the yeast Saccharomyces cerevisiae, a well-established model organism that shares many functional homologues with mammalian cells, to elucidate the toxicological profiles of MCHM. nih.govresearchgate.net These cellular models have been instrumental in applying modern toxicological methods to understand the compound's effects at the molecular level. nih.gov Research has consistently shown that the metabolites of MCHM, often generated in vitro using a rat liver S9 fraction, tend to be more toxic than the parent compound in both yeast and human cells. nih.govresearchgate.netacs.orgebi.ac.uknih.gov
Quantitative Toxicogenomics Approaches
A key methodology employed to assess the toxicity of MCHM and its metabolites is quantitative toxicogenomics. nih.govacs.orgebi.ac.uk This approach integrates genome-wide data to understand the mechanisms of toxicity. nih.gov Studies using a yeast cell library and human A549 cells have revealed distinct toxicity profiles and potential mechanisms for MCHM and its metabolized form. nih.govresearchgate.netebi.ac.uk While MCHM itself is considered moderately toxic, quantitative toxicogenomics has demonstrated that its metabolites likely pose a greater toxic threat to both yeast and human cells. nih.govresearchgate.netnih.gov This approach has been crucial in identifying the specific cellular stress pathways activated by the compound and its byproducts. nih.gov
Proteomics and Transcriptional Analysis
Proteomic and transcriptional analyses have provided detailed insights into the cellular responses to MCHM exposure.
In the yeast S. cerevisiae, proteomics analysis revealed that the parent MCHM compound primarily induces chemical stress associated with transmembrane transport and transporter activity. nih.govresearchgate.netnih.gov In contrast, MCHM metabolites generated with the S9 fraction were found to mainly induce oxidative stress, as evidenced by the enrichment of proteins related to antioxidant and oxidoreductase activity. nih.govresearchgate.netebi.ac.uknih.gov Further studies in yeast indicated that MCHM can induce growth arrest, a response linked to the Med15 protein, which is a component of the transcriptional Mediator complex. researchgate.net Metabolomic analyses in yeast also showed that MCHM exposure leads to an accumulation of amino acids and affects the biosynthesis of phospholipids. plos.org
In human A549 lung cells, transcriptional analysis has been employed to identify gene expression changes following MCHM exposure. nih.gov A significant finding from this analysis is the induction of DNA damage-related biomarkers. nih.govresearchgate.netebi.ac.ukplos.org This suggests that MCHM has a genotoxic potential in human cells, raising considerations for further evaluation. nih.govresearchgate.net
The table below summarizes the key findings from proteomics and transcriptional analyses.
| Organism/Cell Line | Analysis Type | Compound | Major Cellular Response |
| S. cerevisiae (Yeast) | Proteomics | MCHM | Chemical stress (transmembrane transport, transporter activity) nih.govresearchgate.netnih.gov |
| S. cerevisiae (Yeast) | Proteomics | MCHM Metabolites | Oxidative stress (antioxidant activity, oxidoreductase activity) nih.govresearchgate.netebi.ac.uknih.gov |
| Human A549 Cells | Transcriptional | MCHM | DNA damage-related biomarkers nih.govresearchgate.netebi.ac.ukplos.org |
Cytotoxicity in Yeast and Human Cells
Cytotoxicity assays have been conducted to quantify the toxic effects of MCHM and its metabolites on cell survival. Studies comparing the survival of S. cerevisiae and human A549 lung epithelial cells after a 24-hour exposure showed that MCHM metabolites were more toxic than the parent compound in both cell types. nih.gov
The toxic effects were more pronounced in the human cells, which demonstrated greater sensitivity to both MCHM and its metabolites compared to the yeast cells. nih.gov This increased sensitivity in human cells was indicated by lower IC50 (half-maximal inhibitory concentration) and IC5 values for MCHM metabolites compared to the parent compound. nih.gov Another study involving various human cell lines (HEK293 T, HepG2, H9c2, and GT1-7) noted that a statistically significant decrease in cell viability occurred only at a high concentration of MCHM. plos.orgxenbase.org It has also been demonstrated that low levels of MCHM can be cytotoxic when combined with propylene (B89431) glycol phenyl ether (PPh). chromatographyonline.com
The following table presents a summary of the comparative cytotoxicity findings.
| Cell Type | Compound | Comparative Toxicity |
| S. cerevisiae (Yeast) | MCHM vs. MCHM Metabolites | Metabolites are more toxic than the parent compound. nih.gov |
| Human A549 Cells | MCHM vs. MCHM Metabolites | Metabolites are more toxic than the parent compound. nih.gov |
| Human A549 Cells vs. S. cerevisiae | MCHM and its Metabolites | Human cells are more sensitive than yeast cells. nih.gov |
Impact on Biological Molecules
This compound exerts its toxic effects through interactions with various biological molecules, leading to the disruption of normal cellular processes.
MCHM is characterized as a hydrotrope, an amphiphilic molecule that can increase the solubility of hydrophobic substances in aqueous solutions. nih.gov This property allows it to interact with proteins, and it has been shown to act as a hydrotrope in vitro by preventing protein aggregation. researchgate.net It also alters membrane dynamics. nih.gov Metabolomic studies in yeast support this, indicating that MCHM affects phospholipid biosynthesis, which can, in turn, impact the physical properties of cellular membranes. plos.org
A key impact at the molecular level, identified through transcriptional analysis in human A549 cells, is the induction of DNA damage-related biomarkers. nih.govresearchgate.netchromatographyonline.com This finding points to a genotoxic effect of MCHM on human cells. nih.govresearchgate.net Furthermore, while the parent compound is associated with chemical stress, its metabolites are primarily linked to the induction of oxidative stress, a condition caused by an imbalance of reactive oxygen species (ROS) in cells. nih.govresearchgate.netnih.gov
The metabolism of MCHM in biological systems primarily yields 4-methylcyclohexanecarboxylic acid. wikipedia.org This metabolite belongs to the class of naphthenic acids, which are recognized for their acute and chronic toxicity to aquatic organisms. wikipedia.org
Computational Chemistry and Modeling of 4 Methylcyclohexyl Methanol
Quantum Chemical Studies of (4-Methylcyclohexyl)methanol (B126014) Isomers
Quantum chemical methods are instrumental in understanding the intrinsic properties of the cis and trans isomers of 4-MCHM. These computational approaches allow for the detailed examination of conformational landscapes and electronic properties that govern the macroscopic behavior of these isomers.
The three-dimensional structure of the cis and trans isomers of this compound is crucial to their chemical and physical properties. rsc.org First principles electronic structure theory has been employed to accurately determine the relative energies of the different conformers of both cis- and trans-4-MCHM. rsc.orgresearchgate.net These calculations help in identifying the most stable conformations and understanding the energy differences between them. The MP2/aug-cc-pVDZ level of theory has been identified as providing a good balance between computational accuracy and cost for these types of calculations. rsc.orgresearchgate.net
| Isomer | Computational Method | Key Finding |
|---|---|---|
| cis-4-MCHM | First principles electronic structure theory | Determination of stable conformer energies. |
| trans-4-MCHM | MP2/aug-cc-pVDZ | Offers a balance of accuracy and computational expense for relative energy calculations. rsc.orgresearchgate.net |
The dipole moment is a fundamental electronic property that influences a molecule's polarity and, consequently, its interaction with the environment. Ab initio quantum chemical methods have been utilized to obtain high-quality dipole moments for the isomeric pair of 4-MCHM. rsc.orgresearchgate.net These calculations have been crucial in explaining the observed experimental differences in the solubility of the cis and trans isomers. rsc.orgresearchgate.net
The calculated solvated dipole moment for the cis form is larger than that of the trans form. acs.orgacs.org This higher dipole moment for cis-4-MCHM is consistent with its greater aqueous solubility and lower sorption to activated carbon. acs.orgacs.orgresearchgate.net These differing partition properties, supported by computational chemistry, indicate that the cis and trans isomers will have different fates and transport mechanisms in aquatic environments. acs.orgacs.org
| Isomer | Computational Method | Calculated Solvated Dipole Moment (Debye) | Environmental Implication |
|---|---|---|---|
| cis-4-MCHM | MP2/aug-cc-pwCVDZ SMD | 2.454 acs.org | Higher water solubility and lower sorption to activated carbon. acs.orgacs.org |
| trans-4-MCHM | MP2/aug-cc-pwCVDZ SMD | 2.425 acs.org | Lower water solubility and higher sorption to activated carbon. acs.orgacs.org |
Molecular Modeling of Sorption and Desorption Phenomena
Computational molecular modeling has been applied to investigate the isomer-dependent physisorption of 4-MCHM on carbonaceous materials, which is relevant to its removal from contaminated water using activated carbon filters. mdpi.com These modeling studies have been conducted at various levels of theory, including molecular mechanics, semi-empirical methods, and density functional theory. mdpi.com
The models predict that the trans isomer of 4-MCHM binds more strongly to amorphous carbon surfaces than the cis isomer. mdpi.comresearchgate.net This preferential absorbance of the trans isomer onto activated charcoal filter media has significant environmental implications. mdpi.com Simple Arrhenius kinetics arguments, based on these predicted binding energies, help to explain environmental observations, such as the leeching of 4-MCHM from granular activated carbon (GAC) filters months after a chemical spill, potentially influenced by seasonal variations in water temperature. mdpi.com
| Isomer | Surface | Modeling Prediction | Implication |
|---|---|---|---|
| trans-4-MCHM | Amorphous Carbon | Binds more strongly than the cis isomer. mdpi.comresearchgate.net | Preferential absorbance onto activated charcoal filters. mdpi.com |
| cis-4-MCHM | Amorphous Carbon | Binds less strongly than the trans isomer. mdpi.comresearchgate.net | Less retained by activated charcoal filters. mdpi.com |
Prediction of Environmental Fate and Transport Using Computational Models
Accurate computational estimates of fundamental physical properties, such as dipole moments, serve as critical inputs for a variety of models used to predict the toxicity, transport, and fate of contaminants in the environment. rsc.orgresearchgate.net The calculated differences in the physicochemical properties of cis- and trans-4-MCHM, particularly their partitioning behavior, suggest that these isomers will exhibit differential fate and transport in aqueous environments. acs.orgacs.org
Models such as the Estimation Programs Interface (EPI) Suite are used to estimate properties like the octanol-water partition coefficient (KOW) and solubility. researchgate.net For 4-MCHM, EPI Suite provided estimates that were within a factor of two of the measured values for KOW and solubility. researchgate.net However, it is noted that such models can sometimes overestimate KOW and underestimate solubility, which could lead to multiplicative errors when both estimated parameters are used in environmental fate models. researchgate.net
Computational Predictions of Toxicity Profiles
Computational models are valuable tools for predicting the potential toxicity of chemical compounds, providing initial assessments in the absence of extensive experimental data. researchgate.netfigshare.com For crude 4-MCHM and its constituents, computational predictions have indicated that these chemicals are not mutagenic and are not predicted to be carcinogenic. researchgate.netfigshare.com
Modeling has also been used to predict other toxicological endpoints. researchgate.netfigshare.com For instance, several of the constituents of crude MCHM were predicted through modeling to be possible developmental toxicants; however, for some of these, subsequent studies in rats did not show developmental toxicity. researchgate.netfigshare.com The development of comprehensive computational platforms, such as toxCSM, which leverages graph-based signatures and molecular descriptors, allows for the prediction of a wide range of toxicity properties for small molecules, aiding in the development of safer chemicals. researchgate.netuq.edu.au
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlating Isomeric Structure with Biological Activity
(4-Methylcyclohexyl)methanol (B126014) (4-MCHM) exists as two distinct geometric isomers: cis and trans. The spatial orientation of the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups on the cyclohexane (B81311) ring defines these isomers and significantly influences their physicochemical properties and, consequently, their biological and environmental interactions. wikipedia.orgebi.ac.uk
The difference in the three-dimensional structure between the cis and trans isomers leads to observable differences in their physical properties, which in turn affects their biological activity and environmental fate. ebi.ac.uknih.gov For instance, the isomers exhibit different partitioning coefficients and solubility. nih.govresearchgate.net The trans isomer has a higher octanol-water partition coefficient (Log Kₒw) than the cis isomer, indicating it is more lipophilic. researchgate.net Conversely, the cis isomer is more soluble in water. researchgate.net These properties are crucial as they can affect how the isomers are absorbed, distributed, and metabolized in biological systems.
Research following an industrial spill highlighted that computational models used to predict biological activity and environmental transport often failed to account for the differences between these isomers. researchgate.netmdpi.comresearchgate.net Experimental studies revealed that the trans isomer was more effectively sorbed to activated carbon than the cis isomer. researchgate.net Furthermore, the isomers have distinctly different sensory properties; the trans isomer possesses a strong, licorice-like odor with a very low odor threshold, while the cis isomer's odor is much less detectable, with a threshold approximately 2000 times higher. wikipedia.orgebi.ac.ukresearchgate.net
| Property | cis-(4-Methylcyclohexyl)methanol | trans-(4-Methylcyclohexyl)methanol |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.35 researchgate.net | 2.46 researchgate.net |
| Aqueous Solubility (at 23 °C) | Higher solubility (1300 mg/L) researchgate.net | Lower solubility (1010 mg/L) researchgate.net |
| Odor Threshold | High (~2000x higher than trans) ebi.ac.ukresearchgate.net | Low (~7 ppb in water) wikipedia.org |
| Odor Description | Not specified | Licorice-like wikipedia.org |
| Sorption to Activated Carbon | Lower sorption capacity researchgate.net | Higher sorption capacity researchgate.net |
| Binding to Amorphous Carbon (Predicted) | Weaker binding researchgate.net | Stronger binding researchgate.net |
Influence of Substituent Groups on Reactivity and Toxicity
The reactivity and toxicity of this compound are largely dictated by its two main functional components: the primary alcohol group (-CH₂OH) and the methyl group (-CH₃) attached to the alicyclic cyclohexane ring.
The primary alcohol group is the principal site of metabolic activity. It is suggested that alicyclic primary alcohols like 4-MCHM are primarily metabolized in the body to their corresponding carboxylic acids. wikipedia.org In this case, the hydroxymethyl group (-CH₂OH) is oxidized to a carboxyl group (-COOH), forming 4-methylcyclohexanecarboxylic acid. wikipedia.orgnih.gov This metabolic transformation is critical because the resulting metabolite is believed to be more toxic than the parent compound. nih.govnih.gov Studies using yeast and human lung epithelial cells found that 4-MCHM metabolites induced stronger oxidative stress responses compared to the parent compound. nih.govnih.govacs.org In human cells, 4-MCHM was observed to induce biomarkers related to DNA damage, indicating potential genotoxicity. nih.govacs.org
The methyl group on the cyclohexane ring also influences the molecule's properties. It increases the lipophilicity of the compound compared to the unsubstituted cyclohexanemethanol, which can affect its absorption and distribution in the body. The position of the methyl group (at the 4-position) relative to the hydroxymethyl group also defines the cis and trans isomerism, which, as discussed, has a significant impact on the molecule's physical and biological properties. wikipedia.orgresearchgate.net
A structure-activity relationship (SAR) analysis suggested that 4-MCHM could be an irritant to the skin and eyes and may have effects on developmental processes. nih.gov Toxicogenomic studies have shown that 4-MCHM primarily induces chemical stress related to transmembrane transport, while its metabolites are more associated with inducing oxidative stress and responses to DNA damage. nih.govacs.org
Comparison of this compound with Structurally Similar Compounds
Comparing 4-MCHM to structurally related molecules provides valuable insights into how specific structural features contribute to its biological and toxicological profile.
4-methylcyclohexanecarboxylic acid: This is the primary metabolite of 4-MCHM. wikipedia.org As a class, the metabolic products, known as naphthenic acids, have been studied due to their presence as contaminants from oil sands extraction and are known to have both acute and chronic toxicity to aquatic organisms. wikipedia.org Mechanistic toxicity assessments suggest that the metabolites of 4-MCHM are likely more toxic than the parent compound, inducing different and more severe stress pathways in cells, such as oxidative stress. nih.govnih.gov
p-menthan-7-ol: This compound is structurally very similar to 4-MCHM, but it has an isopropyl group [-CH(CH₃)₂] at the 4-position instead of a methyl group. It is used as a flavoring and fragrance agent. wikipedia.org A review of its properties reported that in a 14-day oral toxicity study in rats, no toxic effects were observed even at high doses, suggesting that the size of the alkyl group at the 4-position can significantly influence the toxicological profile. wikipedia.org
Cyclohexanemethanol: This is the parent compound without the methyl substituent. While specific comparative toxicity data is limited in the provided results, the addition of the methyl group to form 4-MCHM increases the molecule's molar mass and lipophilicity (as indicated by the Log Kₒw), which would be expected to alter its absorption, distribution, and metabolic profile.
Other Alcohols: Compared to other 8-carbon alcohols like 1-octanol, 4-MCHM has a similar characteristic of being only slightly soluble in water. wikipedia.org
| Compound | Structural Difference from 4-MCHM | Key SAR/SPR Finding |
| 4-methylcyclohexanecarboxylic acid | Carboxyl group (-COOH) instead of alcohol (-CH₂OH) | The metabolite is considered more toxic, inducing greater oxidative stress. nih.govnih.gov |
| p-menthan-7-ol | Isopropyl group instead of methyl group at C4 | Shows low oral toxicity in rats, suggesting the nature of the alkyl group is critical. wikipedia.org |
| Cycloheptyl Carboxamides | Cycloheptyl ring instead of 4-methylcyclohexyl ring | In a series of CB2 receptor ligands, cycloheptyl derivatives showed higher binding affinity. unipi.it |
| Crude MCHM Mixture | Contains additional related compounds | The mixture exhibits different and sometimes greater toxicity than pure 4-MCHM. researchgate.netresearchgate.net |
Advanced Topics and Emerging Research Areas
Long-Term Exposure Effects and Chronic Toxicity
While acute toxicity data for (4-Methylcyclohexyl)methanol (B126014) (4-MCHM) is available, a comprehensive understanding of its long-term exposure effects and chronic toxicity is still developing. Studies have indicated that crude MCHM and its components exhibit low to moderate acute and subchronic oral toxicity. tandfonline.comnih.gov In rodents, high concentrations can cause slight to moderate skin and eye irritation. tandfonline.comnih.gov Notably, these chemicals are not considered mutagenic and are not predicted to be carcinogenic. tandfonline.comnih.gov
A 28-day oral feeding study in rats using pure 4-MCHM identified a "no observed effect" level of 100 mg/kg/day. wikipedia.org Doses of 400 mg/kg were associated with minor effects on the erythropoietic system, liver, and kidneys. wikipedia.org Some predictive models suggested that several constituents of crude MCHM could be developmental toxicants. tandfonline.comnih.gov However, experimental studies on rats with related compounds like 1,4-cyclohexanedimethanol (B133615) and dimethyl 1,4-cyclohexanedicarboxylate did not show developmental toxicity. tandfonline.comnih.gov Conversely, a rat prenatal developmental toxicity study did observe maternal toxicity and decreased fetal weight in offspring. nih.gov
Research using human lung epithelial cells (A549) indicated that 4-MCHM may induce DNA damage-related biomarkers, suggesting a potential for genotoxicity and warranting further investigation into its chronic carcinogenic potential. nih.govacs.orgresearchgate.net Studies on yeast models have shown that 4-MCHM can cause chemical and protein stress. researchgate.net
It's important to note that the metabolites of 4-MCHM might be more toxic than the parent compound. nih.govresearchgate.net For instance, in both yeast and human A549 cells, 4-MCHM metabolites showed greater toxicity. nih.gov The primary metabolite is expected to be 4-methylcyclohexanecarboxylic acid, a type of naphthenic acid, which has known acute and chronic toxicity in aquatic organisms. wikipedia.orgnih.gov
Following a chemical spill in West Virginia, the Centers for Disease Control and Prevention (CDC) established a short-term health advisory level of 1 ppm for 4-MCHM in drinking water, a level considered unlikely to be associated with adverse health effects. tandfonline.comnih.gov However, some toxicologists proposed lower screening levels due to different risk assessment methodologies that considered longer exposure periods and multiple exposure pathways. rsc.org The persistence of 4-MCHM in water distribution systems for an extended period after the spill highlighted the importance of understanding the implications of long-term, low-level exposure. researchgate.netusgs.gov
Table 1: Summary of Selected Toxicity Data for this compound and Related Compounds
| Compound/Mixture | Test Organism | Exposure Route | Observed Effects | Citation |
| Crude MCHM | Rodents | Oral | Low to moderate acute and subchronic toxicity | tandfonline.comnih.gov |
| Crude MCHM | Rodents | Dermal/Ocular | Slight to moderate irritation at high concentrations | tandfonline.comnih.gov |
| Pure 4-MCHM | Rats | Oral (28-day) | No observed effect at 100 mg/kg/day; minor liver, kidney, and erythropoietic effects at 400 mg/kg/day | wikipedia.org |
| 4-MCHM | Human lung cells (A549) | In vitro | Induction of DNA damage-related biomarkers | nih.govacs.orgresearchgate.net |
| 4-MCHM Metabolites | Yeast and human cells (A549) | In vitro | More toxic than parent 4-MCHM | nih.gov |
| 1,4-Cyclohexanedimethanol | Rats | - | No developmental toxicity | tandfonline.comnih.gov |
| Dimethyl 1,4-cyclohexanedicarboxylate | Rats | - | No developmental toxicity | tandfonline.comnih.gov |
Interactions of this compound with Other Chemical Contaminants
The environmental impact and toxicological profile of this compound (4-MCHM) can be influenced by its interaction with other chemical contaminants. The crude MCHM mixture involved in the 2014 Elk River chemical spill contained other substances, including propylene (B89431) glycol phenyl ether (PPH) and dipropylene glycol phenyl ether (DiPPH). rsc.orgnih.gov This co-presence of multiple chemicals necessitates research into their potential synergistic or antagonistic effects.
Studies have shown that the toxicity of the chemical mixture can differ from that of its individual components. For example, certain co-exposures of 4-MCHM with other compounds significantly reduced metabolic activity and increased plasma membrane degradation in various cell lines. researchgate.net It has been demonstrated that even low levels of 4-MCHM can become cytotoxic when combined with PPH. chromatographyonline.com Specifically, concentrations as low as 1.28 µg/L of 4-MCHM and 1.52 µg/L of PPh have shown cytotoxic effects. chromatographyonline.com
The difference in toxicity between crude MCHM and pure 4-MCHM can be attributed to the presence of other chemicals in the crude mixture, their interactions, and the different isomers of the compounds. nih.gov The crude MCHM mixture that was spilled contained not only cis- and trans-4-MCHM but also methyl 4-methylcyclohexanecarboxylate (MMCHC). researchgate.net
The interaction of 4-MCHM with materials in the environment and water treatment systems is also a critical area of study. Research has shown that 4-MCHM can be absorbed by activated carbon filters and plastic water pipes (B44673), leading to its prolonged release into the water supply long after the initial contamination event. nih.govresearchgate.net This interaction with infrastructure materials highlights a long-term exposure pathway that needs to be considered in risk assessments.
Development of Biosensors for this compound Detection
The development of sensitive and selective methods for detecting this compound (4-MCHM) is crucial for environmental monitoring and public health protection. Biosensors, which integrate a biological recognition element with a signal transducer, offer a promising approach for the rapid and real-time detection of contaminants like 4-MCHM. nih.gov
While specific biosensors for 4-MCHM are still an emerging area of research, the principles of biosensor technology are well-established for detecting other environmental pollutants, including pesticides and other organic compounds. nih.govmdpi.com These technologies often utilize enzymes, antibodies, or whole cells as the biological sensing component. nih.gov
For instance, whole-cell biosensors using GFP-fused yeast cells have been developed for evaluating the genotoxicity of other chemicals and could potentially be adapted for 4-MCHM. acs.org The development of electrochemical biosensors, which measure changes in electrical signals upon interaction with the target analyte, is another active area of research. nih.govcore.ac.uk These sensors can be highly sensitive and provide rapid results.
Fluorescence-based detection methods are also being explored. One approach involves using cyclodextrin-promoted, proximity-induced fluorescence modulation of a high-quantum-yield fluorophore. tandfonline.com This technique has shown the potential for the selective detection of aliphatic alcohols at micromolar concentrations. tandfonline.com
The integration of nanomaterials, such as nanoparticles, nanowires, and carbon nanotubes, into biosensor design can significantly enhance their performance by increasing sensitivity and shortening response times. nih.gov These nanostructured materials provide a high surface-area-to-volume ratio, which is advantageous for capturing biorecognition signals. nih.gov
Application of Metabolomics in Understanding this compound Biotransformation
Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is a powerful tool for understanding the biotransformation of this compound (4-MCHM). By analyzing the changes in the metabolome following exposure to 4-MCHM, researchers can identify the metabolic pathways affected by the compound and its breakdown products. plos.orgbiorxiv.org
Studies using the yeast Saccharomyces cerevisiae as a model organism have provided significant insights into the metabolic effects of 4-MCHM. plos.orgbiorxiv.org In these studies, yeast cells were exposed to 4-MCHM, and the resulting changes in polar and lipid metabolites were analyzed using techniques like electrospray ionization-mass spectrometry (ESI-MS) and gas chromatography-mass spectrometry (GC-MS). plos.orgbiorxiv.org
These metabolomic analyses revealed that acute exposure to crude MCHM induced amino acid accumulation and affected phospholipid biosynthesis, potentially impacting the biophysical properties of cellular membranes. plos.orgbiorxiv.org The study identified numerous metabolites whose levels were altered by 4-MCHM treatment. biorxiv.org Furthermore, by integrating metabolomics data with flux balance analysis simulations using genome-scale metabolic network models, researchers have been able to predict the deleterious effects of 4-MCHM on cellular growth. plos.orgbiorxiv.org
One key finding from these studies is the suggestion that 4-MCHM's effect on the ubiquinol:ferricytochrome c reductase reaction, caused by the under-expression of the CYT1 gene, could be a primary driver of the observed metabolic changes and growth inhibition in yeast. plos.orgbiorxiv.org
The application of metabolomics is not limited to model organisms. The ultimate goal is to characterize the small-molecule composition of complex biological samples from organisms higher up the phylogenetic tree, including humans, to understand the full scope of 4-MCHM's biotransformation and its physiological consequences. acs.org
Table 2: Key Metabolomic Findings in Yeast Exposed to this compound
| Analytical Technique | Key Findings | Potential Impact | Citation |
| ESI-MS and GC-MS | Induced amino acid accumulation | Altered protein synthesis and cellular stress response | plos.orgbiorxiv.org |
| ESI-MS and GC-MS | Affected phospholipid biosynthesis and decreased ergosterol (B1671047) levels | Impact on biophysical properties of cellular membranes | biorxiv.org |
| Flux Balance Analysis | Predicted decreased cellular growth; identified ubiquinol:ferricytochrome c reductase reaction as a key affected pathway | Impaired energy metabolism and overall cellular function | plos.orgbiorxiv.org |
Isotope Tracing in Degradation and Fate Studies
Isotope tracing is a powerful technique used to track the movement and transformation of substances in the environment. By labeling this compound (4-MCHM) with stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can follow its degradation pathways and determine its ultimate fate in various environmental compartments. rsc.org
Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is a key analytical tool in these studies, allowing for the analysis of natural stable isotope ratios of individual organic contaminants in environmental samples. rsc.org This technique can be used to identify sources of contamination and to demonstrate and quantify the occurrence of natural degradation through the enrichment of heavy isotopes. rsc.org
While specific studies on isotope tracing of 4-MCHM are not extensively detailed in the provided search results, the principles of this methodology are widely applied to other organic contaminants. rsc.org For example, site-specific isotope tracing has been used to distinguish between isotope labels in different positions of methylbenzene molecules to understand their reaction mechanisms. researchgate.net
The application of isotope tracing to 4-MCHM could provide valuable information on its biodegradation, volatilization, and sorption processes. nih.govnih.gov It would allow scientists to differentiate between physical transport and chemical or biological transformation, providing a more complete picture of its environmental behavior. For instance, understanding the isotope fractionation that occurs during microbial degradation can reveal details about the enzymatic mechanisms involved. rsc.org
The U.S. Geological Survey (USGS) has conducted research involving stable isotope analysis in the context of contaminant fate and transport, which could be relevant to future studies on 4-MCHM. usgs.govusgs.gov Such studies are crucial for developing accurate environmental fate models and for designing effective remediation strategies for sites contaminated with 4-MCHM.
Q & A
Q. What analytical methods are recommended for detecting MCHM in environmental samples?
Answer: Solid-phase microextraction (SPME) and thin-film microextraction (TFME) coupled with gas chromatography–mass spectrometry (GC–MS) are validated for detecting MCHM in water samples. SPME uses fiber-based extraction, while TFME employs a larger surface area for higher sensitivity. Both methods achieve lower quantification limits (e.g., <1 µg/L) compared to traditional solid-phase extraction (SPE) . Key steps include optimizing extraction time, temperature, and fiber coatings (e.g., polydimethylsiloxane) to enhance selectivity for MCHM isomers. Calibration with deuterated internal standards improves accuracy in complex matrices.
Q. What key physicochemical properties influence MCHM’s environmental behavior?
Answer: Critical properties include:
- Aqueous solubility : 2250 mg/L (total MCHM at 23°C), with cis-isomer solubility 34% higher than trans .
- Octanol-water partition coefficient (log KOW) : 2.35 (cis) vs. 2.46 (trans), indicating greater hydrophobicity of the trans isomer .
- Dipole moments : Computed as 2.454 D (cis) and 2.425 D (trans) under aqueous conditions, affecting solubility and sorption .
- Vapor pressure : Estimated via EPI Suite software, though limitations exist in distinguishing isomers .
Advanced Research Questions
Q. How do cis and trans isomers of MCHM differ in environmental partitioning and degradation?
Answer:
- Sorption : Trans-MCHM exhibits 100% higher activated carbon sorption capacity (26.5 mg/g) than cis (12.8 mg/g) at 1 mg/L aqueous concentration, attributed to its higher log KOW .
- Biodegradation : cis-MCHM degrades faster in activated sludge systems due to preferential microbial metabolism, with first-order rate constants differing by ~20% .
- Odor thresholds : Trans-isomer is 2000× more odorous, complicating risk assessments during spills . Methodological Note : Isomer-specific analysis requires GC–MS with isomer-selective columns (e.g., DB-5ms) and heated purge-and-trap techniques .
Q. What computational approaches predict MCHM isomer behavior in environmental systems?
Answer:
- Conformational analysis : Stochastic searches with MOE software identify low-energy conformers. Boltzmann averaging of MP2/aug-cc-pwCVDZ-level dipole moments explains solubility trends .
- EPI Suite limitations : While KOWWIN and WSKOW estimate log KOW and solubility, they fail to differentiate isomers. Experimental validation is critical .
- Molecular dynamics (MD) : Simulates sorption on carbon surfaces, revealing trans-isomer’s stronger van der Waals interactions .
Q. How can researchers resolve contradictions in toxicity data across experimental models?
Answer:
- Model selection : Local lymph node assays (LLNA) show MCHM’s irritancy potential (EC3 = 5%), while in vitro cytotoxicity assays (e.g., human keratinocytes) may underestimate effects due to metabolite interactions .
- Metabolite profiling : LC–MS/MS identifies hydroxylated metabolites, which may contribute to toxicity discrepancies .
- Dose normalization : Express exposure levels relative to isomer ratios (e.g., 1:1.75 cis:trans in crude MCHM) to improve cross-study comparability .
Q. What methods effectively degrade MCHM in contaminated water systems?
Answer:
- Advanced oxidation : Ultrasonic treatment (20 kHz, 120 W) achieves >90% degradation via hydroxyl radical (·OH) generation, with pseudo-first-order kinetics .
- Biodegradation : Activated sludge systems (HRT = 12 hr) degrade cis-MCHM preferentially, requiring bioaugmentation with trans-specific microbial consortia .
- Adsorption : Granular activated carbon (GAC) columns show 85% removal efficiency, but require frequent regeneration due to trans-isomer accumulation .
Methodological Notes
- Handling isomers : Separate cis/trans-MCHM via preparative HPLC (60% methanol/water) for individual studies .
- Data validation : Cross-check computational predictions (e.g., EPI Suite) with experimental partitioning data to avoid model errors .
- Safety protocols : Use silanized glassware to minimize MCHM adsorption during experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
